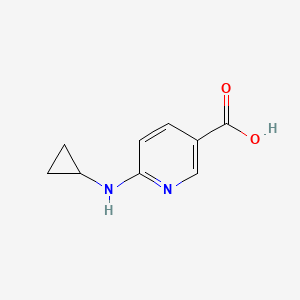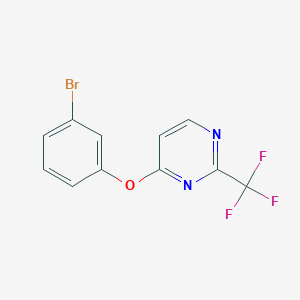
4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenoxy group and a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4-position with a bromophenoxy group and at the 2-position with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromophenoxy and trifluoromethyl groups could impart certain properties to the compound, such as polarity and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Synthesis of Quinazolin-4(3H)-ones : A study by Li et al. (2013) reported the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one, a compound structurally related to 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine, using a catalyzed reaction followed by cyclization and demethylation. This synthesis is significant for creating quinazolin-4(3H)-ones, valuable in various chemical and pharmaceutical contexts (Li et al., 2013).
Development of Herbicides : Nezu et al. (1996) explored the synthesis of a number of 6-(4-phenoxyphenoxy)pyrimidines and triazines, including compounds similar to 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine, for their herbicidal activity. The study highlights the potential use of these compounds in agricultural applications (Nezu et al., 1996).
Facile Synthesis Protocols : Yang et al. (2014) described a synthesis method for a structurally related compound, showcasing the ease of creating these pyrimidine derivatives under mild conditions. This research contributes to the efficient production of pyrimidine-based compounds in a laboratory setting (Yang et al., 2014).
Pharmaceutical and Medicinal Chemistry
Antimalarial Drug Development : Chavchich et al. (2016) conducted a study on trifluoromethyl-substituted pyridine and pyrimidine analogues for their antimalarial activity, showcasing the potential of such compounds, including 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine, in treating malaria (Chavchich et al., 2016).
Anticancer Drug Intermediates : Zhou et al. (2019) and Kou et al. (2022) discussed the synthesis of compounds structurally related to 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine as intermediates in the production of small molecule anticancer drugs. These studies highlight the role of such compounds in the development of new cancer therapies (Zhou et al., 2019); (Kou et al., 2022).
Materials Science and Other Applications
- Electronics and OLED Development : Chang et al. (2013) investigated the use of pyrimidine chelates, including compounds structurally related to 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine, in the synthesis of new classes of heteroleptic Ir(III) metal complexes. These complexes have applications in the development of organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Propiedades
IUPAC Name |
4-(3-bromophenoxy)-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-2-1-3-8(6-7)18-9-4-5-16-10(17-9)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMJTBSYMLYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



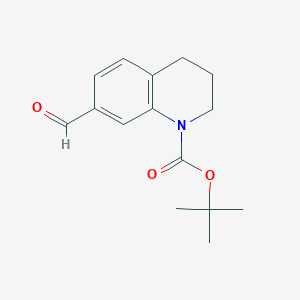
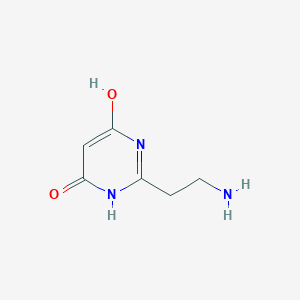
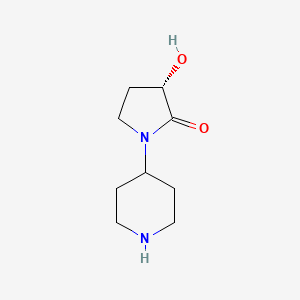
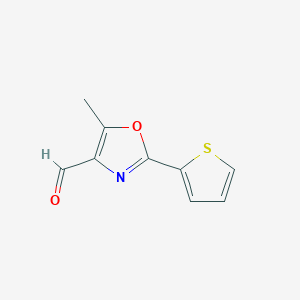

![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)


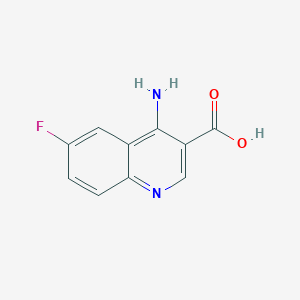
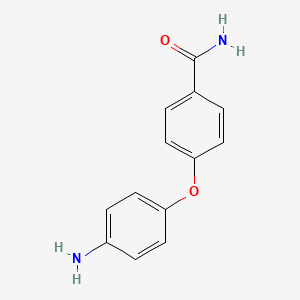
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
